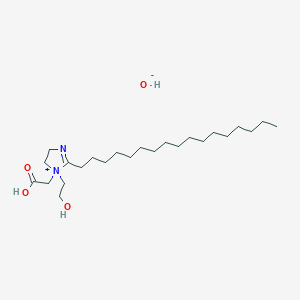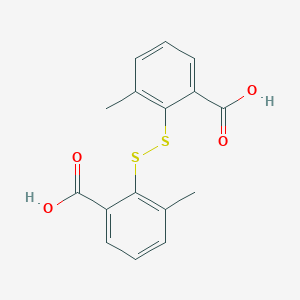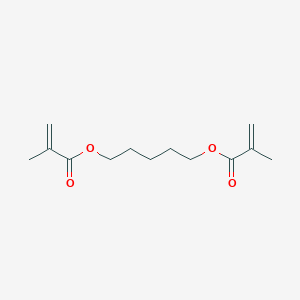
1,5-Pentanediol dimethacrylate
Übersicht
Beschreibung
1,5-Pentanediol dimethacrylate is a chemical compound . It is a derivative of 1,5-Pentanediol, which is an organic compound with the formula HO (CH 2) 5 OH . This viscous colorless liquid is used as a plasticizer and also forms polyesters that are used as emulsifying agents and resin intermediates .
Synthesis Analysis
1,5-Pentanediol is produced by hydrogenation of glutaric acid and its derivatives . It can also be prepared by hydrogenolysis of tetrahydrofurfuryl alcohol . A new process for the production of 1,5-pentanediol (1,5-PDO) from biomass-derived furfural has been studied . In this process, furfural is converted to 1,5-PDO in a high overall yield (80%) over inexpensive catalysts via multiple steps involving hydrogenation, dehydration, hydration, and hydrogenation subsequently .
Chemical Reactions Analysis
The conversion of furfural to 1,5-Pentanediol involves multiple steps including hydrogenation, dehydration, hydration, and subsequent hydrogenation . The reaction intermediates such as furfuryl alcohol are adsorbed onto surface species .
Physical And Chemical Properties Analysis
1,5-Pentanediol, the parent compound, has a density of 0.994 g/mL at 25 °C, a melting point of -18 °C, and a boiling point of 242 °C . It is miscible with water, methanol, alcohol, acetone, and ethyl acetate .
Wissenschaftliche Forschungsanwendungen
Chemical Intermediate : 1,5-Pentanediol is a crucial chemical intermediate widely used in producing polyurethane, polyester, plastifiers, ink, paint, and spices. It has significant market demand, which is primarily met through imports (Hen Jun-hai, 2007).
Polymerization Processes : The polymerization of 1,5-pentanediol dimethacrylate and its analogs has been studied extensively. For example, its photoinitiated polymerization is affected by temperature and the presence of heteroatoms, indicating its utility in creating specialized polymers (E. Andrzejewska, 1996).
Biomass Conversion : Recent advances focus on converting biomass derivatives like furfural into 1,5-pentanediol, which is a high-value chemical with a wide range of applications. The design and application of various catalysts in this conversion process have been elaborately studied, providing insights into more sustainable production methods (Jing Tan et al., 2021).
Chemoselective Hydrogenolysis : Chemoselective hydrogenolysis has been used for the direct conversion of tetrahydrofurfuryl alcohol to 1,5-pentanediol. This method offers a higher yield than traditional multi-step methods and has implications for more efficient chemical production processes (Shuichi Koso et al., 2009).
Metabolic Engineering : Escherichia coli has been metabolically engineered for the de novo production of 1,5-Pentanediol from glucose. This approach is energy-efficient and lays the foundation for sustainable production from renewable bioresources (Xuecong Cen et al., 2020).
Chromatography : 1,5-Pentanediol dimethacrylate has been used to synthesize highly cross-linked monolithic capillary columns for reversed-phase liquid chromatography of small molecules, demonstrating its application in analytical chemistry (Kun Liu et al., 2012).
Polyester Synthesis : It's also used in synthesizing aliphatic-aromatic copolyesters, exhibiting controlled composition and thermo-mechanical properties. These polyesters have potential applications in various industries due to their specific structural and functional properties (Jing-Ying Lu et al., 2019).
Safety And Hazards
Zukünftige Richtungen
There is ongoing research into the production of 1,5-Pentanediol from biomass-derived furfural, which could provide a more sustainable and cost-effective method of production . This could have significant implications for the UV and EB curable industry, where 1,5-Pentanediol can be used to synthesize 1,5-pentanediol diacrylate, a multifunctional acrylic monomer .
Eigenschaften
IUPAC Name |
5-(2-methylprop-2-enoyloxy)pentyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-10(2)12(14)16-8-6-5-7-9-17-13(15)11(3)4/h1,3,5-9H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDGLDJIWDQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929536 | |
| Record name | Pentane-1,5-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Pentanediol dimethacrylate | |
CAS RN |
13675-34-8 | |
| Record name | 1,1′-(1,5-Pentanediyl) bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13675-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,5-pentanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,5-pentanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane-1,5-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-pentanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-PENTANEDIOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWM5BXW73N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



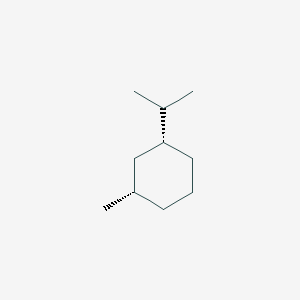
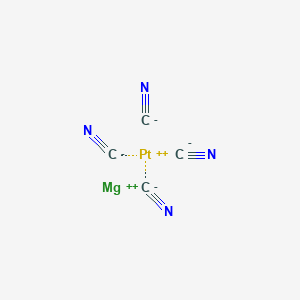
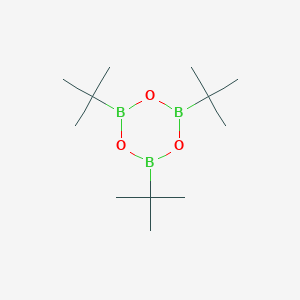
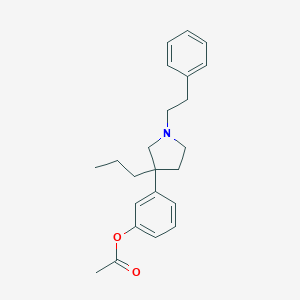
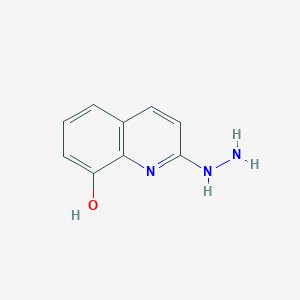
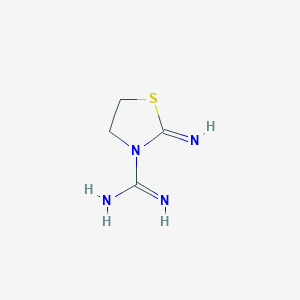
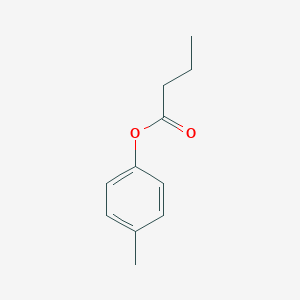
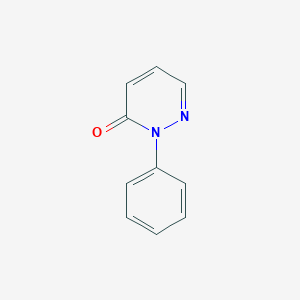
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
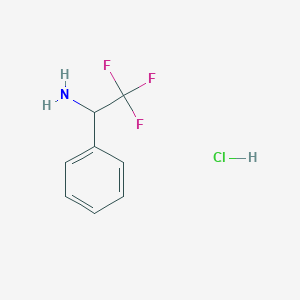
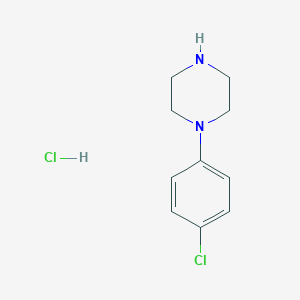
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
